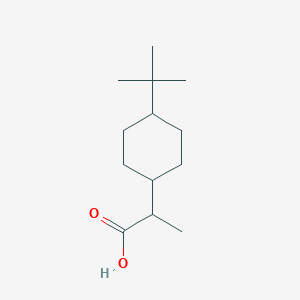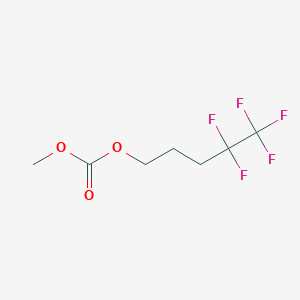![molecular formula C11H18O5 B12082905 2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)
2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[310]hexane is a bicyclic compound characterized by its unique structural features This compound is part of the bicyclo[310]hexane family, which is known for its rigid and compact structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition, which utilizes photochemistry to form the bicyclic structure. This reaction is carried out under UV light, which facilitates the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-enoxymethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学的研究の応用
2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with unique mechanical properties.
作用機序
The mechanism of action of 2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This compound can also interact with cell membranes, altering their permeability and affecting cellular processes.
類似化合物との比較
Similar Compounds
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the substituents attached to the ring.
3-Azabicyclo[3.1.0]hexanes: These compounds contain a nitrogen atom in the bicyclic ring, which imparts different chemical properties.
Uniqueness
2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane is unique due to its specific substituents, which provide distinct chemical reactivity and potential applications. The presence of both methoxy and prop-2-enoxymethyl groups allows for a wide range of chemical modifications and functionalizations.
特性
分子式 |
C11H18O5 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
2-(dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H18O5/c1-4-5-14-6-7-8-9(16-8)10(15-7)11(12-2)13-3/h4,7-11H,1,5-6H2,2-3H3 |
InChIキー |
RUYUXFFPHDRGIH-UHFFFAOYSA-N |
正規SMILES |
COC(C1C2C(O2)C(O1)COCC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





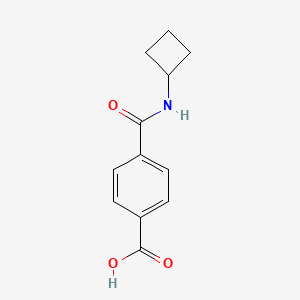
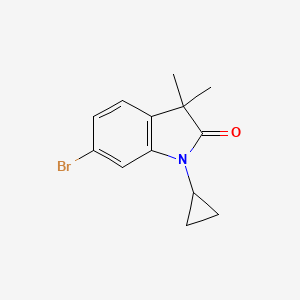
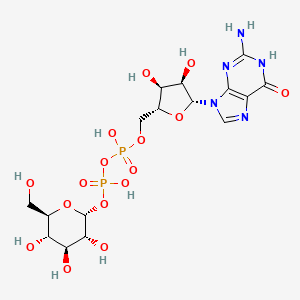
![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)





